Aminobenztropine

Catalog No.
S605511
CAS No.
88097-86-3
M.F
C21H26N2O
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobenztropine

CAS Number

88097-86-3

Product Name

Aminobenztropine

IUPAC Name

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3

InChI Key

KZFDKINRISJFCO-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N

solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-(2'-aminobenzhydryloxy)tropane, ABHT

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N

The exact mass of the compound Aminobenztropine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aminobenztropine is a tropane-based muscarinic acetylcholine receptor antagonist and a structurally modified derivative of benztropine. Characterized by the addition of a primary amino group on one of the phenyl rings of its benzhydryl moiety, this compound serves as a highly specialized bifunctional ligand. While it retains potent anticholinergic activity and nanomolar affinity for muscarinic M1 and M2 receptors, its primary industrial and laboratory value lies in its processability for bioconjugation. The reactive amine handle allows for direct covalent immobilization onto solid supports, such as agarose, making aminobenztropine an essential precursor for fabricating affinity chromatography matrices used in the isolation and structural elucidation of G protein-coupled receptors (GPCRs) [1].

Substituting aminobenztropine with its parent compound, benztropine, or other generic anticholinergics fundamentally compromises affinity chromatography workflows. Standard benztropine lacks a reactive functional group, meaning any attempt to tether it to a chromatography resin requires complex, multi-step synthetic derivatization that typically abolishes its receptor-binding affinity [1]. Aminobenztropine solves this by providing a pre-installed primary amine that enables single-step coupling to activated matrices with high efficiency. Furthermore, while ultra-high-affinity muscarinic radioligands (e.g., QNB) bind receptors too tightly for viable elution, aminobenztropine's finely tuned dissociation constant allows for the competitive elution of fully functional, correctly folded GPCRs without requiring denaturing conditions [2].

Single-Step GPCR Purification Efficiency via Amine-Tethered Matrices

The primary procurement advantage of aminobenztropine is its ability to form ABT-agarose matrices for receptor isolation. When used to purify solubilized muscarinic receptors from membrane preparations, ABT-agarose achieves approximately a 1,000-fold purification factor in a single chromatographic step [1]. In contrast, attempting to use standard benztropine yields 0-fold purification, as it cannot be covalently immobilized to the resin without destroying its pharmacophore. This massive differential in processability makes aminobenztropine the mandatory choice for structural biology workflows requiring high yields of active receptor protein.

Evidence DimensionSingle-step receptor purification fold
Target Compound Data~1,000-fold purification (via ABT-agarose)
Comparator Or Baseline0-fold purification (Standard benztropine, non-immobilizable)
Quantified Difference1,000x improvement in target isolation efficiency
ConditionsSolubilized muscarinic acetylcholine receptors from membrane extracts

Enables the rapid, high-yield isolation of functional GPCRs necessary for downstream crystallography, cryo-EM, and drug screening assays.

Optimal Binding Affinity for Non-Denaturing Receptor Elution

For affinity chromatography, a ligand must bind tightly enough to capture the target but loosely enough to allow elution without denaturing the protein. Aminobenztropine exhibits an apparent dissociation constant (Kd) of 7 nM for solubilized muscarinic receptors [1]. This is highly optimal compared to ultra-high-affinity baseline ligands like 3-quinuclidinyl benzilate (QNB), which have Kd values <0.1 nM. While QNB binds irreversibly and results in near 0% functional recovery during elution, aminobenztropine's 7 nM affinity permits efficient competitive elution using soluble ligands, preserving the receptor's native conformation and functional integrity [2].

Evidence DimensionEquilibrium dissociation constant (Kd) and functional recovery
Target Compound DataKd = 7 nM (Allows competitive elution and high functional recovery)
Comparator Or BaselineKd < 0.1 nM (e.g., QNB, results in irreversible binding and poor recovery)
Quantified Difference>70-fold reduction in binding tightness, shifting the interaction from irreversible to reversibly elutable
ConditionsAffinity chromatography elution phase for solubilized M2 muscarinic receptors

Prevents irreversible trapping of high-value recombinant GPCRs on the column, ensuring the recovered proteins remain biologically active.

Broad-Spectrum Inhibition of Viral Envelope Glycoprotein Entry

Beyond receptor purification, aminobenztropine has emerged as a potent tricyclic ring inhibitor of viral entry. In pseudovirus assays displaying SARS-CoV-2 spikes, aminobenztropine efficiently blocked all tested spike variants, including the D614G and B.1.351 strains [1]. When compared to amoxapine, another tricyclic inhibitor, aminobenztropine demonstrated superior broad-spectrum efficacy; notably, the E484K+D614G variant showed reduced sensitivity to amoxapine but remained fully susceptible to aminobenztropine-mediated blockade. Furthermore, it showed minimal to no off-target effects on AMLV-control mediated infection, confirming highly selective binding to the viral spike pocket [1].

Evidence DimensionInhibition of mutant viral spike entry (E484K+D614G variant)
Target Compound DataEfficient blockade of viral entry
Comparator Or BaselineAmoxapine (Reduced sensitivity/partial blockade)
Quantified DifferenceSuperior maintenance of inhibitory efficacy across resistant spike mutations
ConditionsPseudovirus entry assay displaying SARS-CoV-2 spike variants

Provides virologists with a highly selective, broad-spectrum chemical probe for studying viral entry mechanisms and developing novel antiviral therapeutics.

Fabrication of GPCR Affinity Chromatography Matrices

Aminobenztropine is the premier precursor for synthesizing ABT-agarose resins. Its primary amine group allows for rapid, high-yield covalent coupling to commercially available activated support matrices. This application is essential for structural biology laboratories and pharmaceutical companies isolating functional muscarinic M1 and M2 receptors for cryo-electron microscopy (cryo-EM) and X-ray crystallography [1].

Functional Recovery and Biophysical Characterization of Receptors

Due to its optimized dissociation constant (Kd = 7 nM), aminobenztropine is specifically selected over ultra-high-affinity ligands for workflows requiring the recovery of native proteins. It is utilized in the reversible capture and competitive elution of GPCRs, ensuring that the isolated receptors retain their active conformations for downstream surface plasmon resonance (SPR) or radioligand binding assays [2].

Chemical Probing of Viral Glycoprotein Entry Pathways

Leveraging its unique structural conformation, aminobenztropine is utilized as a selective small-molecule inhibitor in virology research. It serves as a critical probe for mapping the binding pockets of viral envelope glycoproteins, including SARS-CoV-2 and Ebola, enabling the study of viral entry mechanisms and the screening of next-generation broad-spectrum antiviral compounds [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

322.204513457 g/mol

Monoisotopic Mass

322.204513457 g/mol

Heavy Atom Count

24

Wikipedia

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline

Dates

Last modified: 08-15-2023

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